4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine
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Overview
Description
4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, an isopropoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine typically involves nucleophilic substitution reactions. One common method involves reacting 6-chloro-2-isopropoxypyrimidine with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Cyclization: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative .
Scientific Research Applications
4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloropyrimidin-4-yl)morpholine
- 4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine
Uniqueness
4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C11H16ClN3O2 |
---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
4-(6-chloro-2-propan-2-yloxypyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H16ClN3O2/c1-8(2)17-11-13-9(12)7-10(14-11)15-3-5-16-6-4-15/h7-8H,3-6H2,1-2H3 |
InChI Key |
VGHIXYUPJWUGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=CC(=N1)Cl)N2CCOCC2 |
Origin of Product |
United States |
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